1,3-dimethyl-1H-indazol-6-ol
Description
Contextualizing 1,3-Dimethyl-1H-indazol-6-ol within the Indazole Family
The parent compound, indazole, has the chemical formula C₇H₆N₂. wikipedia.orgnih.govaustinpublishinggroup.com It exists in tautomeric forms, with 1H-indazole being the more stable and predominant form. nih.govnih.gov The structure of this compound is a derivative of this basic indazole core. As its name implies, it features two methyl groups (-CH₃) at positions 1 and 3 of the indazole ring, and a hydroxyl group (-OH) at position 6. This specific substitution pattern gives rise to its unique chemical properties and biological activities.
The molecular formula of this compound is C₉H₁₀N₂O. evitachem.com Its structure and the presence of the hydroxyl and methyl groups influence its reactivity and potential interactions with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁N₃O |
| Molecular Weight | ~177.21 g/mol |
| Boiling Point | ~335.4 ± 22.0 °C |
| Flash Point | ~156.6 ± 22.3 °C |
| Density | ~1.2 ± 0.1 g/cm³ |
Note: Data is based on predictive models and may vary. evitachem.com
Historical Development of Indazole-Based Chemical Research
The study of indazole chemistry dates back to the 19th century, with Emil Fischer first describing the indazole ring system in 1883. researchgate.net Since its initial discovery, the field has evolved significantly. Early research focused on understanding the fundamental synthesis and reactivity of the indazole core. Over the decades, chemists have developed numerous methods for synthesizing indazole derivatives, allowing for the creation of a vast library of compounds with diverse functionalities. nih.gov This has been crucial for exploring their potential applications, particularly in the pharmaceutical industry.
Indazole as a Privileged Scaffold in Medicinal Chemistry Research
The indazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netdntb.gov.ua This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for drug discovery. The versatility of the indazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of a compound's pharmacological profile. nih.govresearchgate.netdntb.gov.ua
Indazole-containing compounds have been investigated for a wide array of therapeutic applications, including as anti-inflammatory, antibacterial, anti-HIV, and antitumor agents. nih.govnih.gov The ability of the indazole scaffold to serve as a bioisostere for other important heterocyclic systems, such as indole, further enhances its value in drug design. pnrjournal.com A number of FDA-approved drugs, including the antiemetic granisetron (B54018) and the anticancer agent axitinib, feature the indazole moiety, highlighting its clinical significance. pnrjournal.com
Overview of Research Trajectories for this compound and Analogues
Research into this compound and its analogs has been primarily driven by their potential as therapeutic agents. For instance, derivatives of the closely related 1,3-dimethyl-6-amino-1H-indazole have been designed and synthesized as potential inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion. nih.gov One such derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, has shown promising anticancer activity in preclinical studies. nih.gov
The synthesis of these compounds often involves multi-step processes. For example, the synthesis of 1,3-dimethyl-1H-indazol-6-amine, a precursor for many derivatives, can be achieved from 3-methyl-6-nitro-1H-indazole through methylation and subsequent reduction of the nitro group. nih.govresearchgate.net Researchers continue to explore new synthetic routes and modifications of the this compound scaffold to develop novel compounds with improved efficacy and selectivity for various biological targets.
Properties
CAS No. |
1416712-54-3 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
Chemical Derivatization and Structure Activity Relationship Sar Studies of 1,3 Dimethyl 1h Indazol 6 Ol Derivatives
Systematic Modifications of the 1,3-Dimethyl-1H-indazol-6-ol Scaffold
Systematic modification is a cornerstone of medicinal chemistry, allowing researchers to fine-tune the properties of a lead compound. For the this compound core, modifications typically focus on the C6 functional group and substitutions on the indazole ring itself.
The functional group at the C6 position, be it a hydroxyl (-OH) or an amino (-NH2) group, is a primary site for derivatization. The amino variant, 1,3-dimethyl-1H-indazol-6-amine, is a key intermediate, often synthesized from its nitro precursor, 1,3-dimethyl-6-nitro-1H-indazole. nih.gov This amino group provides a reactive handle for introducing a wide variety of substituents.
In a notable example, novel 1,3-dimethyl-6-amino-1H-indazole derivatives were synthesized and evaluated as potential inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism. nih.gov One of the most promising compounds from this study was N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, which demonstrated significant biological activity. nih.gov This highlights how introducing specific benzyl (B1604629) groups at the C6-amino position can lead to potent compounds.
Table 1: Example of Derivatization at the C6-Amino Group
| Starting Material | Reagent | Resulting Derivative |
|---|
This derivatization strategy is crucial for exploring interactions within the target's binding pocket and optimizing the compound's activity profile.
Research on substituted indazoles has shown that both steric and electronic effects of substituents at positions C3 through C7 play a critical role in directing chemical reactions, such as N-alkylation. beilstein-journals.org For instance, bulky substituents at the C3 position can sterically hinder reaction at the adjacent N-2 position, thereby favoring substitution at the N-1 position. beilstein-journals.org Conversely, electron-withdrawing groups, such as a nitro (NO2) or ester (CO2Me) group, at the C7 position have been shown to confer excellent N-2 regioselectivity in alkylation reactions. beilstein-journals.org
While specific studies detailing the effects of C3 and C7 substitution on the this compound core are limited, the general principles derived from broader indazole chemistry are directly applicable. Modifying these positions would be a rational strategy to modulate the scaffold's biological activity and physicochemical properties.
Table 2: Influence of Substituents on Indazole Ring Properties
| Position | Type of Substituent | Observed Effect | Reference |
|---|---|---|---|
| C3 | Bulky groups (e.g., tert-butyl) | Favors N-1 regioselectivity in alkylation reactions | beilstein-journals.org |
The indazole ring contains two nitrogen atoms, N-1 and N-2, and the position of substitution on these atoms can have a profound impact on the molecule's properties. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. beilstein-journals.org However, achieving regioselective N-alkylation to produce either the N-1 or N-2 substituted isomer can be challenging and often depends heavily on the reaction conditions. beilstein-journals.org
Studies have focused on developing protocols for regioselective N-alkylation. The choice of base and solvent is critical. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N-1 selectivity for a range of substituted indazoles. beilstein-journals.org This method has been shown to tolerate various alkylating agents, including primary alkyl halides. beilstein-journals.org The ability to control N-substitution is vital, as the N-1 and N-2 isomers of a given indazole derivative often exhibit distinct biological activities and metabolic stabilities.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. This method involves creating a mathematical model that relates physicochemical properties (descriptors) of molecules to their observed activity.
For a series of this compound analogues, a QSAR study would proceed as follows:
Data Set Generation: A series of analogues would be synthesized with systematic variations at positions like C6, C3, and C7. Their biological activity against a specific target would be measured.
Descriptor Calculation: For each analogue, a range of molecular descriptors would be calculated, representing properties such as hydrophobicity (logP), electronic effects (Hammett constants), steric parameters (molar refractivity), and topological indices.
Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a model that quantitatively describes how changes in the descriptors correlate with changes in biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously tested to ensure its reliability.
Although specific QSAR studies focused solely on this compound analogues are not widely published, this methodology is a standard and powerful tool in drug discovery. It allows for the rational design of new, more potent compounds and helps to prioritize synthetic efforts, thereby accelerating the lead optimization process.
Scaffold Hopping and Bioisosteric Replacements Derived from this compound
Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies used to generate novel compounds with similar biological activity but potentially improved properties or a different intellectual property profile. nih.govnih.gov
Scaffold Hopping involves replacing the central molecular core (the scaffold) with a structurally different one while maintaining the original spatial arrangement of key functional groups. scispace.com For this compound, one might replace the indazole core with other bicyclic aromatic heterocycles like benzimidazole (B57391), indoline, or furopyrazole, while retaining the critical methyl and hydroxyl/amino substituents in analogous positions. This can lead to the discovery of new chemotypes with improved synthetic accessibility or pharmacokinetic profiles. nih.gov
Bioisosteric Replacement is the substitution of one functional group for another that has similar physical or chemical properties, leading to a molecule that retains the same biological activity. nih.gov This technique is often used to address issues like metabolic instability or off-target effects. scispace.com For the this compound scaffold, examples of bioisosteric replacements could include:
Replacing the C6-hydroxyl group with a thiol (-SH), a primary amide (-CONH2), or a hydroxamic acid (-CONHOH).
Replacing the methyl group at the C3 position with an ethyl group or a cyclopropyl (B3062369) ring to explore steric limits.
These strategies are powerful tools for expanding beyond the initial chemical space defined by the this compound scaffold, enabling the discovery of new drug candidates with superior properties. nih.gov
Mechanistic Biological and Pharmacological Investigations of 1,3 Dimethyl 1h Indazol 6 Ol Derivatives
Cellular Pathway Modulation Studies in Preclinical Models
Autophagy Modulation
Current research provides limited direct evidence on the specific role of 1,3-dimethyl-1H-indazol-6-ol derivatives in the modulation of autophagy. While the broader class of indazole compounds has been investigated for various biological activities, specific studies focusing on their ability to induce or inhibit autophagic pathways are not extensively documented in the available scientific literature. Future research may explore this potential mechanism, given the interconnectedness of cellular processes like apoptosis and autophagy, where indazole derivatives have shown activity.
Anti-Proliferative Activity Mechanisms in Cancer Cell Lines
Derivatives of this compound have demonstrated notable anti-proliferative activity against a range of cancer cell lines through diverse molecular mechanisms. These mechanisms primarily involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell growth and survival.
A significant area of investigation has been the ability of these compounds to trigger programmed cell death, or apoptosis. For instance, certain indazole derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins. This includes the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, alongside the downregulation of the anti-apoptotic protein Bcl-2. acs.orgresearchgate.net This shift in the balance between pro- and anti-apoptotic factors leads to the activation of the caspase cascade and subsequent cell death. Furthermore, some derivatives have been observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in cancer cells, which are also critical events in the apoptotic process. acs.orgresearchgate.net
Cell cycle arrest is another key mechanism through which these derivatives exert their anti-proliferative effects. Studies have shown that treatment with certain indazole compounds can cause a blockage of cells in the S phase or G2/M phase of the cell cycle. google.com This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. In some cases, this is accompanied by a decrease in cells in the G0/G1 phases and the generation of hypodiploid peaks, indicative of apoptosis. google.com
Inhibition of specific enzymes and signaling pathways is also a critical aspect of the anti-cancer activity of these compounds. One such target is Indoleamine 2,3-dioxygenase (IDO1), a heme-containing enzyme involved in tryptophan metabolism that plays a role in immune evasion by tumors. acs.orgnih.gov A derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, has been shown to suppress IDO1 expression in a concentration-dependent manner. acs.orgnih.gov This same compound also selectively activated extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway in hypopharyngeal carcinoma cells. acs.orgnih.gov Other derivatives have been found to inhibit the p53/MDM2 pathway and Bcl2 family members. nih.gov
Moreover, these compounds can also affect cancer cell motility and invasion. This is achieved, in part, by reducing the expression of matrix metalloproteinases (MMPs), such as MMP9, which are enzymes that degrade the extracellular matrix and facilitate metastasis. acs.orgacs.org
The anti-proliferative activity has been observed in a variety of cancer cell lines, including:
Hypopharyngeal carcinoma cells (FaDu) acs.orgnih.gov
Squamous cell carcinoma of the oral tongue (YD-15) acs.orgnih.gov
Breast cancer cells (MCF7, 4T1, MDA-MB-231, T47D) acs.orgresearchgate.netgoogle.comacs.orgnih.gov
Human chronic myeloid leukemia cell lines (K562) nih.gov
Human lung cancer cell lines (A549) google.comnih.gov
Human prostate cancer cell lines (PC-3) nih.gov
Human hepatoma cell lines (HepG-2) nih.gov
Human ovarian cancer cells (A2780) google.com
Human neuroblastoma cells (IMR32) google.com
Table 1: Anti-Proliferative Mechanisms of this compound Derivatives
| Derivative/Class | Mechanism of Action | Target Cell Lines |
|---|---|---|
| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Suppresses IDO1 expression, induces apoptosis, activates ERK pathways, reduces MMP9 expression. acs.orgnih.gov | FaDu, YD-15, MCF7. acs.orgnih.gov |
| Indazole derivative 2f | Inhibits proliferation, induces apoptosis (upregulates cleaved caspase-3 and Bax, downregulates Bcl-2), decreases mitochondrial membrane potential, increases ROS, reduces MMP9. acs.orgresearchgate.net | 4T1 breast cancer cells. acs.orgresearchgate.net |
| Indazole derivative 6o | Affects apoptosis and cell cycle, inhibits Bcl2 family members and the p53/MDM2 pathway. nih.gov | K562, A549, PC-3, HepG-2. nih.gov |
| Polysubstituted indazoles | Trigger apoptosis, cause cell cycle arrest in S or G2/M phase. google.com | A2780, A549, IMR32, MDA-MB-231, T47D. google.com |
Antimicrobial Activity Mechanisms in Bacterial and Fungal Models
Indazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against both bacterial and fungal pathogens. researchgate.net The core indazole scaffold can be modified to produce compounds with significant efficacy against various microbial strains.
One of the proposed mechanisms for the antibacterial action of certain heterocyclic compounds, including derivatives related to indazoles, is the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD). nih.govdoi.org TrmD is an essential enzyme in bacteria, playing a crucial role in the modification of tRNA, which is vital for protein synthesis. Inhibition of this enzyme disrupts bacterial growth and viability, making it an attractive target for the development of new antibiotics. doi.org Docking studies with S-alkyl benzimidazole-thienopyrimidines, which share structural similarities with functionalized indazoles, have shown a high affinity for the TrmD enzyme isolated from Pseudomonas aeruginosa. doi.org
The antimicrobial spectrum of indazole derivatives includes a range of bacteria and fungi. For example, a series of N-methyl-3-aryl indazoles demonstrated activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. researchgate.net Additionally, activity against the fungal strain Candida albicans has also been reported. researchgate.netdoi.org The structural modifications on the indazole ring system are crucial for determining the potency and spectrum of antimicrobial activity.
Table 2: Antimicrobial Activity of Indazole Derivatives
| Derivative Class | Proposed Mechanism | Target Organisms |
|---|---|---|
| N-methyl-3-aryl indazoles | Not specified | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium, Candida albicans. researchgate.net |
| Heterocyclic hybrids with thieno[2,3-d]pyrimidine (B153573) and benzimidazole (B57391) moieties | Inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD). nih.govdoi.org | Gram-positive and Gram-negative bacteria, Candida albicans. doi.org |
Anti-inflammatory Mechanisms (e.g., COX inhibition)
The anti-inflammatory properties of indazole derivatives are a significant aspect of their pharmacological profile. researchgate.net A primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes. nih.govmdpi.com COX enzymes are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. mdpi.com
There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is considered a "housekeeping" enzyme, involved in maintaining physiological functions such as protecting the stomach lining. mdpi.com In contrast, COX-2 is typically induced during inflammation and is responsible for producing the prostaglandins that mediate the inflammatory response. mdpi.com
Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. It is postulated that indazole derivatives with anti-inflammatory effects may act as either non-selective inhibitors of both COX-1 and COX-2 or as selective COX-2 inhibitors. Selective COX-2 inhibition is often a desirable trait in anti-inflammatory drug design as it can reduce the gastrointestinal side effects associated with COX-1 inhibition. The specific selectivity profile of different this compound derivatives would depend on their unique structural features.
Neurobiological Activity and Mechanistic Insights (e.g., LRRK2, MAO, 5-HT)
Derivatives of the indazole scaffold have shown significant potential in the context of neurobiological disorders, with mechanistic studies pointing towards their interaction with several key targets in the central nervous system, including Leucine-Rich Repeat Kinase 2 (LRRK2), Monoamine Oxidase (MAO), and serotonin (B10506) (5-HT) receptors.
LRRK2 Inhibition: Mutations in the LRRK2 gene, which can lead to increased kinase activity, are associated with a familial form of Parkinson's disease. acs.orgacs.org Consequently, inhibitors of LRRK2 are being actively investigated as a potential therapeutic strategy. Several series of novel indazole derivatives have been developed and identified as potent LRRK2 inhibitors. acs.orggoogle.comacs.orgresearchgate.netnih.gov These compounds, such as N-heteroaryl indazole and 1-pyrazolyl-5,6-disubstituted indazole derivatives, are being explored for their potential to treat Parkinson's disease by blocking the aberrant signaling caused by LRRK2. acs.orgacs.org
Monoamine Oxidase (MAO) Inhibition: The MAO enzymes, MAO-A and MAO-B, are responsible for the breakdown of neurotransmitter amines and are important targets for treating neuropsychiatric and neurodegenerative conditions. researchgate.net A number of indazole derivatives have been identified as potent and selective inhibitors of MAO-B. researchgate.netnih.gov For example, certain C5- and C6-substituted indazole derivatives have demonstrated submicromolar inhibitory concentrations (IC50) for human MAO-B. researchgate.net Indazole- and indole-carboxamides have also been discovered as highly potent, selective, and reversible inhibitors of MAO-B, with some derivatives exhibiting subnanomolar potency. nih.gov This selective inhibition of MAO-B can lead to increased dopamine (B1211576) levels in the brain, which is a key therapeutic strategy in Parkinson's disease.
Serotonin (5-HT) Receptor Activity: Indazole derivatives have also been identified as potent antagonists of the 5-hydroxytryptamine (5-HT3) receptor. nih.gov The 5-HT3 receptor is implicated in, among other things, the sensation of nausea and vomiting. One such derivative, BRL 43694, has been shown to be a potent and selective 5-HT3 antagonist and an effective antiemetic agent. nih.gov More broadly, serotonin receptors are involved in a wide range of neuropsychological processes, and drugs that target them are used to treat various psychiatric and neurological disorders. nih.gov Research into 1H-indazole-3-carboxamide derivatives has identified them as selective 5-HT4 receptor ligands with potential analgesic effects. researchgate.net
Table 3: Neurobiological Activity of Indazole Derivatives
| Derivative Class/Compound | Target | Potential Therapeutic Application |
|---|---|---|
| N-heteroaryl indazole derivatives | LRRK2 inhibitor. acs.org | Parkinson's Disease. acs.org |
| 1-Pyrazolyl-5,6-disubstituted indazole derivatives | LRRK2 inhibitor. acs.org | Parkinson's Disease. acs.org |
| C5- and C6-substituted indazole derivatives | Selective MAO-B inhibitors. researchgate.net | Neuropsychiatric and neurodegenerative disorders. researchgate.net |
| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | Potent and selective MAO-B inhibitor. nih.gov | Neurodegenerative diseases. nih.gov |
| Indazole derivative BRL 43694 | Potent and selective 5-HT3 receptor antagonist. nih.gov | Antiemetic. nih.gov |
| 1H-Indazole-3-carboxamide derivatives | Selective 5-HT4 receptor ligands. researchgate.net | Analgesia. researchgate.net |
Other Biological Activities and Their Molecular Basis
Beyond the previously discussed activities, derivatives of the indazole scaffold have been shown to interact with a variety of other molecular targets, highlighting their versatility in medicinal chemistry.
Inhibition of Indoleamine 2,3-dioxygenase (IDO1): As mentioned in the context of anti-cancer activity, certain 1,3-dimethyl-6-amino indazole derivatives are inhibitors of IDO1. acs.orgnih.gov IDO1 is an enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. nih.gov Its inhibition is a significant strategy in cancer immunotherapy, as it can help to reactivate the anti-tumor immune response. nih.gov
Inhibition of Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-indazole-based derivatives have been identified as inhibitors of FGFR kinases. One such derivative, a 6-(3-methoxyphenyl)-1H-indazol-3-amine, showed promising inhibition of FGFR1. Further optimization led to a compound with even more potent FGFR1 inhibitory and cellular activity.
Multi-target Receptor Tyrosine Kinase (RTK) Inhibition: Some indazole derivatives have been designed as multi-target inhibitors, simultaneously acting on several receptor tyrosine kinases involved in angiogenesis and cancer progression. One compound demonstrated potent inhibition of VEGFR-2, Tie-2, and EphB4, highlighting its potential as a novel anti-angiogenic and anti-cancer agent.
Table 4: Other Biological Targets of Indazole Derivatives
| Derivative Class | Molecular Target | Associated Biological Activity |
|---|---|---|
| 1,3-Dimethyl-6-amino indazole derivatives | Indoleamine 2,3-dioxygenase (IDO1). acs.orgnih.gov | Anti-cancer (immune response reactivation). acs.orgnih.gov |
| 1H-Indazol-3-amine derivatives | Fibroblast growth factor receptor 1 (FGFR1). | Anti-cancer. |
| 1H-Indazole-3-amine derivative | VEGFR-2, Tie-2, EphB4. | Anti-angiogenic, anti-cancer. |
Computational Chemistry and Molecular Modeling Applications in 1,3 Dimethyl 1h Indazol 6 Ol Research
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and understanding their potential mechanism of action at a molecular level.
For indazole derivatives, molecular docking simulations are employed to predict how they fit into the active site of a target protein. The simulation calculates the binding energy, which is a score that estimates the strength of the interaction, or binding affinity, between the ligand and the protein. Lower binding energies typically indicate a more stable and favorable interaction.
In studies on various indazole derivatives, docking has been successfully used to assess their potential as therapeutic agents. For instance, investigations into novel indazole derivatives have utilized docking against proteins implicated in renal cancer, such as those with Protein Data Bank (PDB) IDs 6FEW and 4WA9, to identify compounds with the highest binding energies. rsc.orgrsc.org Similarly, other indazole-based compounds have been docked against the DNA gyrase enzyme (PDB ID: 1KZN) to evaluate their potential as antimicrobial agents, with the results showing excellent bonding interactions for the most promising candidates. jmchemsci.com The design of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase (IDO1) was also based on the structure of the enzyme's active site, highlighting the predictive power of docking. nih.gov
Beyond predicting affinity, docking simulations reveal the specific amino acid residues within the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. Identifying these key residues is vital for understanding the structural basis of a compound's activity and for designing new derivatives with improved potency and selectivity.
For example, molecular dynamics simulations of arylsulphonyl indazole derivatives targeting the VEGFR2 kinase confirmed hydrophobic interactions with the residue Leu1035. mdpi.com Docking studies on other indazole series have shown that interactions with specific residues in the target protein's binding pocket are critical for their activity. nih.gov This detailed interaction mapping provides a rational basis for structure-activity relationship (SAR) studies.
| Target Protein (PDB ID) | Research Focus | Key Interacting Residues (Examples) |
| 6FEW, 4WA9 | Renal Cancer | Not specified in abstracts |
| 1KZN (DNA gyrase) | Antimicrobial Activity | Not specified in abstract |
| HIF-1α | Cancer | Not specified in abstract |
| VEGFR2 Kinase | Cancer | Leu1035, Cys1045, Glu855, Asn923 mdpi.com |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations provide fundamental information about molecular geometry, stability, and reactivity.
The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.gov The stability of these forms is influenced by substituents and the surrounding environment. researchgate.netfigshare.com Quantum chemical calculations have consistently shown that for the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netmdpi.com The calculated energy difference varies with the level of theory used but is typically in the range of 13-22 kJ/mol. researchgate.netmdpi.comnih.gov
For N-substituted compounds like 1,3-dimethyl-1H-indazol-6-ol, tautomerism involving the pyrazole (B372694) nitrogen is blocked. However, the principles of isomer stability are critical during synthesis, as alkylation can occur at either the N1 or N2 position. Calculations can predict the relative stability of the resulting N1- and N2-substituted isomers. For instance, B3LYP/6-311++G(d,p) calculations on the parent indazole indicated that the 1-substituted isomer was 20 kJ/mol more stable than the 2-substituted isomer. nih.gov This theoretical insight is crucial for predicting reaction outcomes and understanding the properties of the final product.
| Computational Method | System | Finding | Energy Difference (kJ/mol) |
| MP2/cc-pVTZ | Indazole | 1H-tautomer is more stable than 2H-tautomer | 13.6 researchgate.net |
| NMR-NQR study & Calculations | Indazole | 1H form is more stable than 2H form | 21.4 mdpi.com |
| B3LYP/6-311++G(d,p) | Indazole | 1-substituted isomer is more stable than 2-substituted | 20 nih.gov |
| MP2/6-31G | Indazole | 1H-tautomer is more stable than 2H-tautomer | 15 nih.gov |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. rsc.org This analysis is often used to understand the electronic properties of new indazole derivatives. rsc.orgresearchgate.net
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. rsc.orgmdpi.com MEP analysis helps in understanding and predicting sites for electrophilic and nucleophilic attack and is instrumental in studying hydrogen bonding and other non-covalent interactions. rsc.org
| Analysis Type | Description | Application in Indazole Research |
| Frontier Molecular Orbital (FMO) | Analyzes the HOMO, LUMO, and the energy gap between them. | Predicts chemical reactivity and kinetic stability of indazole derivatives. rsc.orgrsc.org |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the molecule's surface. | Identifies regions prone to nucleophilic and electrophilic attack and helps understand intermolecular interactions. rsc.orgmdpi.com |
Molecular Dynamics Simulations for Conformational Analysis and Stability
While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and conformational changes of the ligand-protein complex over time, providing a more realistic representation of the biological environment.
These simulations are used to assess the stability of the binding mode predicted by docking. By running a simulation for several nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it shifts to a different conformation. Key parameters like the root-mean-square deviation (RMSD) are monitored to quantify the stability of the complex. researchgate.net MD simulations have been applied to indazole derivatives to confirm that the docked poses are stable within the active sites of target proteins such as HIF-1α and VEGFR2 kinase, thereby validating the docking results and providing stronger evidence for the proposed binding mode. mdpi.comnih.gov
In Silico ADME/Tox Predictions for Optimization (excluding direct safety/toxicity profiles)
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the optimization of lead compounds. In silico models, based on quantitative structure-activity relationships (QSAR), are employed to forecast these characteristics for this compound and its analogues, allowing for early-stage identification of potential liabilities. frontiersin.org
The process involves calculating a range of molecular descriptors for the compounds of interest. These descriptors, which include parameters related to lipophilicity (e.g., AlogP98), solubility, and molecular size, are then used as inputs for predictive models. frontiersin.org For instance, properties like Caco-2 permeability, which is an indicator of intestinal absorption, and the potential for a compound to be a substrate or inhibitor of P-glycoprotein, can be estimated. frontiersin.org
Researchers can utilize these predictions to guide the structural modification of the this compound scaffold. For example, if a particular analogue is predicted to have poor intestinal absorption, modifications can be made to its structure to improve this property, such as altering its lipophilicity or hydrogen bonding capacity. The goal is to refine the molecule to achieve a desirable balance of properties conducive to favorable pharmacokinetics.
Below is an interactive data table illustrating the types of in silico ADME predictions that would be generated for a series of hypothetical this compound analogues.
Table 1: Illustrative In Silico ADME Predictions for this compound Analogues
| Compound ID | Structure | Predicted AlogP98 | Predicted Caco-2 Permeability (logPapp, cm/s) | Predicted P-gp Substrate |
|---|---|---|---|---|
| Analogue A | [Structure A] | 2.5 | -5.2 | No |
| Analogue B | [Structure B] | 3.1 | -4.8 | Yes |
| Analogue C | [Structure C] | 1.9 | -5.5 | No |
| Analogue D | [Structure D] | 3.5 | -4.5 | Yes |
Virtual Screening Approaches for Novel this compound Analogues
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This approach is instrumental in discovering novel analogues of this compound with desired biological activities.
The process typically begins with the three-dimensional structure of the target protein, which can be obtained from resources like the Protein Data Bank. als-journal.com A library of virtual compounds, which can include commercially available chemicals or custom-designed molecules based on the this compound scaffold, is then docked into the active site of the target protein. als-journal.com Docking algorithms calculate the binding affinity and pose of each compound within the active site, providing a score that ranks the potential of each molecule. als-journal.com
The top-scoring compounds from the virtual screen are then selected for experimental validation. This significantly narrows down the number of compounds that need to be synthesized and tested, saving considerable time and resources. For instance, in the development of mGlu4 positive allosteric modulators, a similar approach was used to identify novel scaffolds that maintained potency while mitigating off-target effects. nih.gov
The following interactive data table provides an example of the output from a virtual screening campaign to identify novel this compound analogues targeting a hypothetical protein.
Table 2: Illustrative Virtual Screening Results for Novel this compound Analogues
| Compound ID | Docking Score (kcal/mol) | Key Interactions with Target | Predicted Activity |
|---|---|---|---|
| Analogue E | -9.8 | Hydrogen bond with ASN123, Pi-pi stacking with TYR245 | High |
| Analogue F | -9.5 | Hydrogen bond with SER120, Hydrophobic interaction with LEU240 | High |
| Analogue G | -8.2 | Hydrogen bond with ASN123 | Moderate |
| Analogue H | -7.5 | Hydrophobic interaction with LEU240 | Moderate |
Metabolic Fate and Biotransformation Studies in Preclinical Models
In Vitro Hepatic Microsomal Stability and Metabolite Identification
There are no published studies that have investigated the in vitro stability of 1,3-dimethyl-1H-indazol-6-ol in hepatic microsomes from any preclinical species. Such studies are fundamental in early drug discovery to predict the metabolic clearance of a compound. The process typically involves incubating the compound with liver microsomes, which are rich in drug-metabolizing enzymes, and monitoring the parent compound's disappearance over time.
Furthermore, no reports on the identification of metabolites of this compound were found. Metabolite identification studies are crucial for understanding the biotransformation pathways and for identifying potentially active or toxic metabolites.
Enzymatic Biotransformation Pathways of this compound
Given the lack of metabolite identification data, the specific enzymatic biotransformation pathways for this compound have not been elucidated. Generally, indazole-containing compounds can undergo various metabolic reactions, including oxidation, N-dealkylation, and glucuronidation. The presence of methyl groups and a hydroxyl group on the this compound structure suggests potential sites for oxidative metabolism by CYP450 enzymes and subsequent conjugation reactions. However, without experimental data, any proposed pathway remains speculative.
Role of Specific Cytochrome P450 Enzymes in Indazole Metabolism
The specific Cytochrome P450 isozymes responsible for the metabolism of this compound have not been identified in the available literature. Reaction phenotyping studies, which use a panel of specific CYP450 inhibitors or recombinant human CYP enzymes, are necessary to determine the contribution of individual enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) to a compound's metabolism. This information is critical for predicting potential drug-drug interactions. In the case of this compound, such data is not currently available.
Advanced Analytical Techniques in the Characterization of 1,3 Dimethyl 1h Indazol 6 Ol Research
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
While specific crystallographic data for 1,3-dimethyl-1H-indazol-6-ol is not prominently available in the reviewed literature, the analysis of its close structural analog, 1,3-dimethyl-1H-indazol-6-amine, offers significant insights into the expected solid-state characteristics. The study of this amine derivative reveals key structural parameters that are likely to be conserved in the hydroxyl counterpart.
For 1,3-dimethyl-1H-indazol-6-amine, the crystal data indicates an orthorhombic system with the space group Pca2₁. This information is fundamental to understanding the symmetry and repeating unit of the crystal lattice.
Table 1: Crystallographic Data for the Analog 1,3-Dimethyl-1H-indazol-6-amine
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₁₁N₃ |
| Formula Weight | 161.21 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 18.3004 (10) |
| b (Å) | 8.3399 (7) |
| c (Å) | 5.6563 (1) |
| Volume (ų) | 863.28 (9) |
| Z | 4 |
| Temperature (K) | 293 |
Data sourced from a study on 1,3-dimethyl-1H-indazol-6-amine, a structural analog of this compound.
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. In the solid state of 1,3-dimethyl-1H-indazol-6-amine, the packing is primarily established by N—H···N hydrogen bonds.
The conformation of a molecule in the solid state represents a low-energy state influenced by the constraints of the crystal lattice. In the case of 1,3-dimethyl-1H-indazol-6-amine, the bicyclic indazole ring system is reported to be nearly planar. The dihedral angle between the pyrazole (B372694) and benzene (B151609) rings is minimal, at approximately 0.82°. This planarity is a characteristic feature of the indazole scaffold, arising from its aromatic nature.
It is highly probable that this compound would also adopt a similarly planar conformation in its crystalline form. The methyl groups at the N1 and C3 positions and the hydroxyl group at the C6 position would be the main substituents, and their orientation relative to the core ring system would be a key conformational feature. The planarity of the core structure is important as it can influence π-π stacking interactions between molecules and affect how the molecule fits into the active site of a biological target.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. Through the analysis of various nuclei, such as ¹H, ¹³C, and ¹⁵N, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the hydroxyl proton.
Aromatic Protons: The three protons on the benzene ring (H4, H5, and H7) will appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. Their precise shifts and coupling patterns (doublets, triplets, or doublets of doublets) will depend on their position relative to the hydroxyl and pyrazole ring.
Methyl Protons: The C3-methyl protons are anticipated to resonate as a singlet at approximately δ 2.5 ppm. The N1-methyl protons will also appear as a singlet, likely further downfield around δ 3.8-4.0 ppm due to the direct attachment to the electronegative nitrogen atom.
Hydroxyl Proton: The phenolic -OH proton will appear as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature, but typically falls in a wide range from δ 5.0 to 10.0 ppm.
¹³C NMR: The carbon spectrum will provide information on all nine carbon atoms in the molecule.
Aromatic and Heterocyclic Carbons: The seven carbons of the indazole ring system will resonate in the δ 100-160 ppm range. The carbon bearing the hydroxyl group (C6) is expected to be significantly shifted downfield (around δ 150-155 ppm) due to the deshielding effect of the oxygen atom.
Methyl Carbons: The C3-methyl carbon signal is expected around δ 10-15 ppm, while the N1-methyl carbon will be found further downfield, typically in the δ 30-35 ppm range.
¹⁵N NMR: The nitrogen atoms of the pyrazole ring have characteristic chemical shifts that are sensitive to substitution and tautomeric form. For 1H-indazoles, the N1 atom typically resonates at a different frequency than the N2 atom. This difference provides a clear spectroscopic signature to confirm the 1H-indazole structure and rule out the 2H-indazole isomer. Advanced 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can correlate the nitrogen signals with nearby protons (such as the N1-methyl protons), confirming the site of methylation.
Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| H4 | ~7.0-7.5 | ~110-120 |
| H5 | ~6.7-7.2 | ~105-115 |
| H7 | ~7.5-7.8 | ~120-125 |
| N1-CH₃ | ~3.8-4.0 | ~30-35 |
| C3-CH₃ | ~2.5 | ~10-15 |
| OH | Variable (5.0-10.0) | - |
| C3 | - | ~140-145 |
| C3a | - | ~120-125 |
| C6 | - | ~150-155 |
| C7a | - | ~138-142 |
Note: These are estimated values based on data from analogous structures and general NMR principles.
Dynamic NMR Studies for Tautomeric Equilibria
Hydroxy-substituted nitrogen heterocycles like this compound can potentially exist in equilibrium with their keto tautomers. In this case, the "ol" form could be in equilibrium with the 1,3-dimethyl-1,7-dihydro-6H-indazol-6-one "keto" form. This process involves the migration of a proton from the oxygen atom to a ring carbon atom, accompanied by a rearrangement of the double bonds.
Dynamic NMR (DNMR) is a powerful technique used to study such fast, reversible chemical processes. If the rate of interconversion between the two tautomers is within the NMR timescale, changes in the NMR spectrum can be observed as a function of temperature. At low temperatures, where the exchange is slow, separate signals for each tautomer might be resolved. As the temperature increases, the exchange rate increases, causing the signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at high temperatures.
While specific DNMR studies on this compound are not documented, the investigation of tautomerism is a known application for similar systems like other substituted hydroxypyridines and quinolones. Such studies would provide crucial information on the thermodynamic stability of each tautomer and the energy barrier for their interconversion, which can have significant implications for the compound's chemical reactivity and biological activity. The predominance of the enol form is generally expected for indazole systems due to the stability of the aromatic bicyclic ring.
High-Resolution Mass Spectrometry for Molecular Mass and Fragment Identification
High-Resolution Mass Spectrometry (HRMS) is a cornerstone analytical technique for determining the precise molecular weight of a compound and deducing its elemental composition. It is also invaluable for structural elucidation through the analysis of fragmentation patterns.
For this compound, HRMS would be used to confirm its molecular formula, C₉H₁₀N₂O. The technique is capable of measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), allowing for the unambiguous determination of the elemental formula from the exact mass.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₂O |
| Calculated Monoisotopic Mass | 162.07931 u |
| Calculated [M+H]⁺ | 163.08659 u |
| Calculated [M+Na]⁺ | 185.06854 u |
In addition to providing the molecular weight, mass spectrometry induces fragmentation of the molecule in the gas phase. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, characteristic fragmentation pathways would likely include:
Loss of a methyl radical (•CH₃): A common fragmentation for methylated compounds, leading to a fragment ion at m/z ~147.
Loss of carbon monoxide (CO): Fragmentation of the phenolic ring could lead to the loss of CO, resulting in a fragment at m/z ~134.
Cleavage of the pyrazole ring: The indazole ring can undergo characteristic cleavage, leading to smaller fragment ions that can help confirm the core structure.
The combination of an accurate mass measurement of the parent ion and a detailed analysis of the daughter fragment ions provides definitive evidence for the structure of this compound.
Strategic Role of 1,3 Dimethyl 1h Indazol 6 Ol in Contemporary Medicinal Chemistry Research
Design and Optimization of Novel Lead Compounds
The 1,3-dimethyl-1H-indazol-6-ol scaffold is a cornerstone in the rational design of novel therapeutic agents. The core structure itself presents features amenable to lead optimization: the N1-methyl group blocks potential metabolic liabilities and prevents unwanted isomerization, the C3-methyl group can provide beneficial steric interactions within a target binding site, and the 6-hydroxyl group is a potent hydrogen bond donor and acceptor, a critical feature for molecular recognition by biological targets. This hydroxyl group can also serve as a bioisosteric replacement for other functionalities, like an amino group, or act as a key synthetic attachment point for introducing new pharmacophoric elements.
A prominent example of lead compound development leveraging this core structure is seen in the design of novel anticancer agents. Researchers have designed and synthesized a series of 1,3-dimethyl-6-amino-1H-indazole derivatives, which can be prepared from the 6-ol precursor, as inhibitors of Indoleamine 2,3-dioxygenase (IDO1). nih.gov IDO1 is a crucial enzyme in cancer immune evasion, and its inhibition is a promising strategy for cancer immunotherapy. nih.gov
In one such study, a series of N-substituted-1,3-dimethyl-1H-indazol-6-amines were developed. The lead compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 7 ), was identified as a particularly potent agent. nih.gov It demonstrated remarkable, concentration-dependent suppression of IDO1 expression and exhibited significant cytotoxic activity against hypopharyngeal carcinoma cells (FaDu). nih.gov Further investigation revealed that this compound induces apoptosis and selectively activates the extracellular signal-regulated kinases (ERK) pathway, highlighting a multi-faceted mechanism of action. nih.gov The optimization process involved exploring various substituents on the benzylamine (B48309) moiety to enhance potency and selectivity.
The cytotoxic effects of these optimized lead compounds, derived from the core 1,3-dimethyl-1H-indazol-6-amine structure, have been quantified against several human cancer cell lines, as detailed in the table below.
| Compound | Substituent (R) on N-(R-benzyl)-1,3-dimethyl-1H-indazol-6-amine | FaDu IC₅₀ (µM) | YD-15 IC₅₀ (µM) | MCF7 IC₅₀ (µM) |
|---|---|---|---|---|
| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | 4-Br | 10.3 ± 0.5 | 15.2 ± 0.9 | > 40 |
| N-(4-chlorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | 4-Cl | 13.5 ± 0.3 | 17.8 ± 0.6 | > 40 |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | 4-F | 15.2 ± 0.7 | 21.4 ± 1.1 | > 40 |
| N-(4-methylbenzyl)-1,3-dimethyl-1H-indazol-6-amine | 4-CH₃ | 25.1 ± 1.2 | 33.6 ± 1.5 | > 40 |
Fragment-Based Drug Design Approaches Utilizing Indazole Scaffolds
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.gov This approach screens low-molecular-weight compounds ("fragments") for weak but efficient binding to a biological target. These initial hits are then grown, linked, or merged to produce more potent, lead-like molecules. nih.gov The indazole scaffold is exceptionally well-suited for FBDD, particularly in the discovery of kinase inhibitors. Its structure often mimics the adenine (B156593) region of ATP, allowing it to form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site.
A compelling case study is the discovery of inhibitors for AXL, a receptor tyrosine kinase implicated in cancer progression and drug resistance. nih.gov Through a fragment-based screening campaign, an indazole fragment was identified as an initial hit. nih.govresearchgate.net This fragment was then optimized through structure-guided design, leading to the development of potent and selective AXL inhibitors. nih.gov The process began by identifying an initial indazole fragment hit (Fragment 11 ) from a high-concentration screen. An expanded in-house library was then screened to rapidly improve this hit, yielding a more potent fragment (Fragment 24 ). Subsequent optimization, guided by computational docking studies, led to the discovery of a highly potent inhibitor (Compound 54 ) with good activity and reasonable in vivo exposure. nih.govresearchgate.net
| Compound | Description | AXL IC₅₀ (nM) | Ligand Efficiency (LE) |
|---|---|---|---|
| Fragment 11 | Initial Fragment Hit | 25,000 | 0.35 |
| Fragment 24 | Improved Fragment | 1,100 | 0.38 |
| Compound 50 | Optimized Analog | 19 | 0.36 |
| Compound 54 | Potent Lead Compound | 6 | 0.34 |
The this compound structure represents an ideal starting point for such FBDD campaigns. Its low molecular weight, combined with the hydrogen-bonding capability of the 6-hydroxyl group and the core indazole nitrogens, makes it a high-quality fragment for screening against various targets, especially protein kinases.
Development of Multi-Target Directed Ligands
The traditional "one molecule, one target" paradigm of drug discovery is increasingly being challenged by the complexity of diseases like cancer, which often involve multiple dysregulated pathways. This has led to the rise of multi-target directed ligands (MTDLs), single molecules designed to modulate several biological targets simultaneously. This approach can offer improved efficacy and a lower likelihood of developing drug resistance. Current time information in Bangalore, IN.
The indazole scaffold has proven to be a versatile framework for the development of MTDLs, particularly multi-target kinase inhibitors. nih.gov By strategically modifying the substituents on the indazole ring, medicinal chemists can achieve polypharmacology, creating compounds that bind to the ATP pockets of several related kinases. For instance, researchers have developed 3-substituted indazole derivatives that act as dual inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2), two kinases implicated in lung squamous cell carcinoma. nih.gov Other work has focused on creating indazole derivatives that simultaneously inhibit VEGFR-2 and c-Met, two key tyrosine kinases involved in tumor angiogenesis and metastasis. Current time information in Bangalore, IN.
The this compound scaffold is an attractive starting point for designing such MTDLs. The 6-hydroxyl group can serve as a key anchoring point or be functionalized to introduce side chains that confer affinity for secondary targets. For example, a substituent designed to interact with the specific residues of one kinase could be attached at this position, while the core indazole interacts with the conserved hinge region of multiple kinases, thereby engineering dual or multiple target affinities into a single molecule.
Applications in Chemical Biology Probes
Chemical biology probes are small molecules designed to study and manipulate biological systems. A particularly powerful type of probe is the photoaffinity label, which is used for target identification and binding site mapping. nih.gov These probes consist of three key components: a ligand that specifically binds to the target protein, a photoreactive group (e.g., a diazirine or benzophenone) that forms a covalent bond with the target upon light activation, and a reporter tag (e.g., a fluorophore or a clickable alkyne) for detection and purification. nih.govmdpi.com
While there are no specific reports of this compound being used as a chemical probe, its structure is highly amenable to such applications. The indazole core can serve as the specific ligand, especially for targets like kinases or G-protein coupled receptors. The 6-hydroxyl group provides a perfect, chemically accessible handle for attaching a linker connected to a photoreactive moiety and a reporter tag.
For example, researchers have successfully created photoaffinity probes based on an indazole-containing structure to study the 5-HT₃ receptor. chimia.ch In this work, the indazole core served as the ligand, and a linker attached to the indazole nitrogen was used to introduce a photolabile diazirine group. chimia.ch A similar strategy could be readily applied to this compound. A linker could be attached via an ether linkage to the 6-hydroxyl group, leading to a photoreactive group and a terminal alkyne for subsequent "click" chemistry with a fluorescent azide (B81097) reporter tag. Such a probe would be an invaluable tool for identifying the cellular targets of this class of compounds, validating their mechanism of action, and discovering potential off-target effects.
Future Research Directions and Unexplored Avenues for 1,3 Dimethyl 1h Indazol 6 Ol
Emerging Synthetic Methodologies and Sustainable Production
The synthesis of indazole derivatives is continually evolving, with a significant trend towards greener and more efficient methods. benthamdirect.comrsc.orgbohrium.com Future research on 1,3-dimethyl-1H-indazol-6-ol is likely to pivot from traditional multi-step syntheses towards more streamlined and environmentally conscious approaches.
Key areas for exploration include:
Transition-Metal Catalysis: Recent breakthroughs in the synthesis of indazole variants have highlighted the efficacy of transition-metal catalysts. benthamdirect.combohrium.com These methods can enhance the efficiency and selectivity of reactions, paving the way for more direct and atom-economical synthetic routes to this compound.
One-Pot Reactions: The development of one-pot, multi-component reactions represents a significant advance in synthesizing 2H-indazoles. organic-chemistry.orgacs.org Applying similar principles to the synthesis of 1,3-disubstituted indazoles could drastically reduce reaction times and simplify purification processes. nih.gov
Green Chemistry: The principles of green chemistry are increasingly integral to chemical synthesis. benthamdirect.comrsc.orgbohrium.com For this compound, this could involve utilizing environmentally benign solvents like polyethylene (B3416737) glycol (PEG), employing nanoparticle catalysts, or developing photo-organic synthesis methods that reduce reliance on heavy metals and hazardous reagents. rsc.orgorganic-chemistry.orgacs.org
Interactive Data Table: Comparison of Synthetic Approaches for Indazoles
| Approach | Key Features | Potential Advantages for this compound Production |
| Traditional Synthesis | Often multi-step, may use harsh reagents. | Well-established but less efficient and sustainable. |
| Transition-Metal Catalysis | Uses catalysts like palladium or copper to facilitate bond formation. benthamdirect.combohrium.com | Increased efficiency, selectivity, and potential for direct functionalization. benthamdirect.combohrium.com |
| One-Pot Reactions | Multiple reaction steps occur in a single vessel. organic-chemistry.orgacs.org | Reduced waste, shorter synthesis time, and operational simplicity. organic-chemistry.org |
| Green Chemistry Methods | Employs sustainable materials and energy sources, such as visible light. rsc.orgbohrium.com | Environmentally friendly, reduced toxicity, and potentially lower cost. rsc.orgacs.org |
Identification of Novel Biological Targets and Therapeutic Areas
The indazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, including those for cancer and inflammatory diseases. tandfonline.comnih.govbldpharm.com While some biological activities of this compound derivatives have been explored, particularly in oncology, a vast number of potential biological targets remain uninvestigated. nih.gov
Future research should focus on:
Broad-Spectrum Kinase Profiling: Many indazole derivatives function as kinase inhibitors. nih.gov A comprehensive screening of this compound against a wide panel of kinases could uncover novel targets in pathways related to various diseases, including but not limited to cancer.
Exploring New Therapeutic Areas: The biological activities of indazole derivatives extend beyond oncology and include anti-inflammatory, antibacterial, and neurological applications. tandfonline.comnih.gov Systematic screening of this compound in assays relevant to these areas could reveal unexpected therapeutic potential.
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activities of the resulting analogs, researchers can build a detailed understanding of the structural requirements for interaction with specific biological targets. acs.org This can guide the design of more potent and selective compounds.
Interactive Data Table: Potential Therapeutic Areas for Indazole Derivatives
| Therapeutic Area | Known Biological Activities of Indazole Scaffolds | Potential for this compound |
| Oncology | Inhibition of various kinases (e.g., VEGFR, Aurora kinase), anti-proliferative effects. nih.govresearchgate.netnih.gov | Further investigation against a broader range of cancer cell lines and tumor types is warranted. nih.gov |
| Inflammation | Anti-inflammatory properties have been reported for some derivatives. tandfonline.comnih.gov | Exploration of effects on inflammatory pathways and models of inflammatory diseases. |
| Neurological Disorders | Some indazoles show activity in models of neurodegeneration. tandfonline.comnih.gov | Investigation of potential effects on neurological targets and disease models. |
| Infectious Diseases | Antibacterial and anti-HIV activity has been observed in certain indazole compounds. tandfonline.com | Screening against various bacterial and viral pathogens. |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
Key applications include:
In Silico Target Prediction: AI algorithms can analyze the structure of this compound to predict its potential biological targets, helping to prioritize experimental screening efforts. biorxiv.org
Virtual Screening and Lead Optimization: AI can be used to screen large virtual libraries of compounds based on the this compound scaffold to identify those with the highest predicted activity and best drug-like properties. patsnap.comnih.gov
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the discovery process is crucial. nih.gov AI models can provide valuable insights into the likely pharmacokinetic and safety profile of this compound and its derivatives.
Advanced Preclinical Models for Mechanistic Validation
To bridge the gap between in vitro findings and clinical applications, robust preclinical models that accurately mimic human physiology are essential. nih.gov Future research on this compound will benefit from the use of advanced models to validate its mechanism of action and assess its efficacy.
Promising preclinical models include:
3D Cell Cultures and Organoids: Three-dimensional cell cultures, such as spheroids and organoids, provide a more physiologically relevant environment than traditional 2D cell cultures. nih.govbiocompare.comupmbiomedicals.com These models can better predict drug efficacy and toxicity by mimicking the complex cell-cell and cell-matrix interactions found in human tissues. nih.govbiocompare.com
Organs-on-a-Chip: These microfluidic devices contain living cells in a continuously perfused microenvironment, simulating the function of human organs. nih.govbiobide.com They offer a powerful platform for studying the effects of this compound on specific organs and for investigating drug metabolism and toxicity in a human-relevant context.
Humanized Animal Models: The use of animal models that have been genetically engineered to express human genes or proteins can provide more accurate predictions of how a drug will behave in humans. researchgate.net Such models would be invaluable for the in vivo validation of this compound's therapeutic effects and for studying its pharmacokinetics and pharmacodynamics.
Q & A
Q. What synthetic methodologies are recommended for preparing 1,3-dimethyl-1H-indazol-6-ol, and how can reaction conditions be optimized to minimize byproducts?
- Methodological Answer : A two-step synthesis starting from 3-methyl-6-nitro-1H-indazole is commonly employed. In the first step, dimethyl carbonate and triethylene diamine in DMF at 353 K for 10 hours facilitate alkylation. The crude product is then purified via silica gel chromatography to isolate 1,3-dimethyl-6-nitro-1H-indazole. Subsequent reduction of the nitro group (e.g., catalytic hydrogenation or using SnCl₂/HCl) yields the target compound. Key optimizations include controlling reaction temperature to avoid over-alkylation and using chromatography to separate positional isomers (e.g., 2,3-dimethyl byproducts) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns. For example, the methyl groups at positions 1 and 3 should show distinct singlet peaks in -NMR (δ ~3.8–4.0 ppm for N–CH₃ and δ ~2.5 ppm for C–CH₃). The hydroxyl proton (C6–OH) typically appears as a broad singlet (δ ~9–10 ppm) .
- HPLC : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity. Compare retention times against known standards .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions between computational predictions and experimental spectral results for this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXS programs provides unambiguous structural confirmation. For example, SHELXL refines bond lengths, angles, and torsional parameters to validate the methyl group positions and hydrogen-bonding interactions involving the hydroxyl group. Discrepancies in computational models (e.g., DFT-optimized geometries) can be resolved by aligning calculated metrics (e.g., dihedral angles) with crystallographic data .
Q. What strategies are effective for analyzing the reactivity of this compound in cross-coupling reactions, and how do steric effects influence its catalytic activity?
- Methodological Answer :
- Steric Mapping : Use molecular modeling (e.g., DFT or docking studies) to assess steric hindrance around the hydroxyl and methyl groups. For instance, the C6–OH site may exhibit limited accessibility in Suzuki-Miyaura couplings due to adjacent methyl substituents.
- Experimental Validation : Perform palladium-catalyzed coupling reactions under inert conditions (e.g., N₂ atmosphere) with aryl halides. Monitor reaction progress via LC-MS and compare yields with less hindered analogs (e.g., 1H-indazol-6-ol) to quantify steric effects .
Q. How can researchers design a comparative study to evaluate the pharmacological activity of this compound against its non-methylated analog?
- Methodological Answer :
- In Vitro Assays : Test both compounds in receptor-binding assays (e.g., 5-HT₂A or D₂ receptors) using radioligand displacement protocols. For example, incubate compounds with transfected HEK293 cells expressing target receptors and measure IC₅₀ values via scintillation counting.
- Structure-Activity Relationship (SAR) Analysis : Correlate methylation-induced changes in logP (lipophilicity) and steric parameters (e.g., Tolman cone angles) with binding affinities. Use statistical tools (e.g., ANOVA) to validate significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
